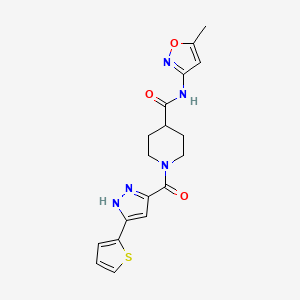
N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide" is a novel synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor or as a compound with herbicidal properties. The structure of the compound suggests that it contains several heterocyclic components, such as isoxazole, pyrazole, and piperidine rings, which are often found in biologically active molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel piperidyl carboxamides and thiocarboxamides were synthesized, targeting the D1 protease in plants . The synthesis involved a four-step procedure, which included the formation of the isoxazole ring, α-bromination, thiazole ring formation, and the attachment of the carboxamide or thiocarboxamide group. Although the specific synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . Additionally, stereochemical investigations of diastereomeric compounds were conducted using NMR spectroscopy, including 1D and 2D techniques, to assign configurations of stereogenic centers . These methods would be applicable to the analysis of the compound to confirm its structure and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied in the context of their biological activity. For instance, novel piperidine carboxamide derivatives were synthesized and evaluated for their anti-angiogenic activity and DNA cleavage abilities . These studies involved observing the effects of the compounds on the formation of blood vessels in vivo and their interaction with DNA. The compound may also be subjected to similar analyses to determine its biological activities and chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically deduced from their structural features and experimental data. The presence of multiple heterocyclic rings and functional groups in the compound suggests that it would exhibit a range of physical and chemical properties relevant to its solubility, stability, and reactivity. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate or herbicide.
Scientific Research Applications
Receptor Antagonism and Binding Studies
Research has identified compounds similar to N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide as potent antagonists for cannabinoid receptors, particularly the CB1 receptor. Structural requirements for potent antagonistic activity include specific substituents at certain positions on the pyrazole ring, highlighting the compound's utility in characterizing cannabinoid receptor binding sites and potentially serving as pharmacological probes (Lan et al., 1999). Further studies have utilized such compounds to develop unified pharmacophore models for CB1 receptor ligands, aiding in the understanding of receptor-ligand interactions and the development of selective antagonists (Shim et al., 2002).
Synthesis and Chemical Characterization
The synthesis of related compounds often involves innovative methodologies to create diverse chemical structures, which are then tested for various biological activities. For instance, studies have explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and derivatives to understand their chemical properties and potential applications (Martins et al., 2002). These synthetic efforts are crucial for developing new pharmacological tools and understanding the chemistry underlying receptor-ligand interactions.
Potential Pharmacological Applications
Beyond receptor antagonism, the structural analogs of N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide have been evaluated for various pharmacological applications. For example, research has designed and synthesized compounds for in vitro evaluation against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new therapeutic agents (Jeankumar et al., 2013).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-9-16(22-26-11)19-17(24)12-4-6-23(7-5-12)18(25)14-10-13(20-21-14)15-3-2-8-27-15/h2-3,8-10,12H,4-7H2,1H3,(H,20,21)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBYCMQAFZKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

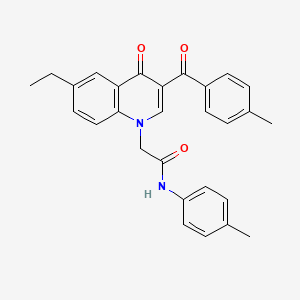
![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
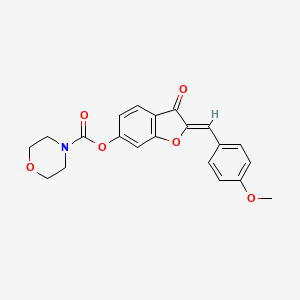
![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)
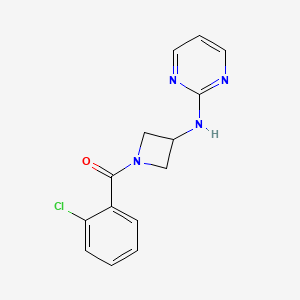
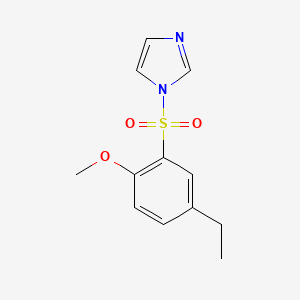
![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)

![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)
![2-N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid](/img/structure/B2507610.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)
![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)